(9R,10S)-9,10,16-trihydroxyhexadecanoic acid

Overview

Description

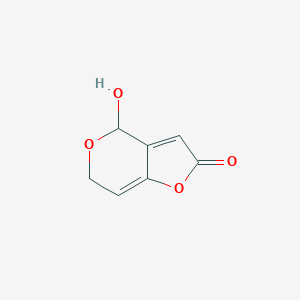

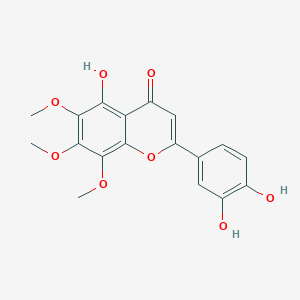

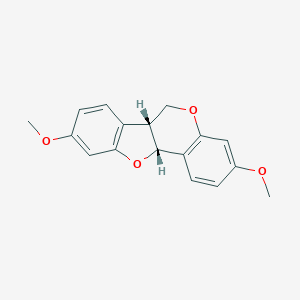

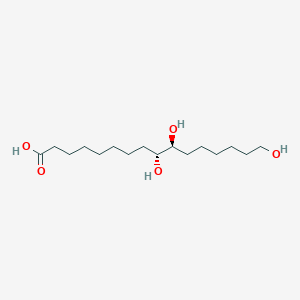

“(9R,10S)-9,10,16-trihydroxyhexadecanoic acid” is a chemical compound with the molecular formula C18H36O4 . It is a derivative of hexadecanoic acid, which is also known as palmitic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a long carbon chain with three hydroxyl groups attached. The molecular weight is 316.476 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, a boiling point of 481.6±25.0 °C at 760 mmHg, and a flash point of 259.2±19.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 16 freely rotating bonds .Scientific Research Applications

Structural analysis of (9R,10S)-9,10,16-trihydroxyhexadecanoic acid has been conducted, revealing an all-trans zigzag chain of 16 carbon atoms and potential hydrogen bonding with neighboring molecules. This study enhances understanding of the compound's molecular structure (Prasad & Ammon, 1989).

Research on the desulfurization of epithio derivatives of isomeric aleuritic acids, including this compound, has been performed. This process involves converting sulfur-containing compounds into unsaturated acids without altering their configuration (Majee & Yadav, 2005).

A study on synthesizing various hydroxylated fatty acids, including this compound, demonstrates its potential applications in the food, chemical, and cosmetic industries. The in vitro synthesis using recombinant Escherichia coli highlights the feasibility of producing this compound through biotechnological methods (Kaprakkaden, Srivastava, & Bisaria, 2017).

The synthesis and characterization of a plant cutin mimetic polymer from this compound have been investigated. This study shows the polymer's potential as a biomimetic material, with properties similar to natural plant cutin but with a more rigid framework (Heredia-Guerrero et al., 2009).

The compound's involvement in the synthesis of cutin and suberin, essential components of plant cuticles, is highlighted. Positional isomers of dihydroxyhexadecanoic acid, related to this compound, have been identified in plant cutins and suberins, emphasizing its biological significance (Holloway & Deas, 1971).

Mechanism of Action

Mode of Action

It is known to be a major ingredient in shellac, constituting about 35% of it . It is used as a starting material in the perfume industry for the preparation of musk aroma .

Biochemical Pathways

Aleuritic acid is synthesized from acetyl-CoA by fatty acid synthases . It is a significant component of lac resins, which are secreted by insects from the genus Kerria . The fatty acid synthesis pathway, which includes steps catalyzed by fatty acid synthetases (FAS), elongases of very long chain fatty acid (ELO), and fatty acid desaturases (FAD), is involved in the production of hydroxyl fatty acids, including Aleuritic acid .

Result of Action

Its role as a starting material in the perfume industry suggests that it may have an impact on olfactory receptors .

Biochemical Analysis

Biochemical Properties

It is known that Aleuritic acid is a naturally occurring fatty acid that is present in human milk, bovine milk, and other animal sources . It plays a significant role in human milk fat and possesses diverse biological activities .

Cellular Effects

It is known that short-chain fatty acids, which Aleuritic acid is a part of, can positively impact health, and various studies suggest that they regulate glucose‒lipid metabolism by influencing short-chain fatty acids (SCFAs) .

Molecular Mechanism

It is known that the biosynthetic pathway for polyterpene esters, which Aleuritic acid is a part of, is the mevalonate pathway (MVA) in the cytoplasm . In the mevalonate pathway, acetyl-CoA is converted into mevalonic acids by the action of hydroxymethylglutaryl-CoA synthase and hydroxymethylglutaryl-CoA reductase .

Metabolic Pathways

Aleuritic acid is involved in the mevalonate pathway (MVA) in the cytoplasm

properties

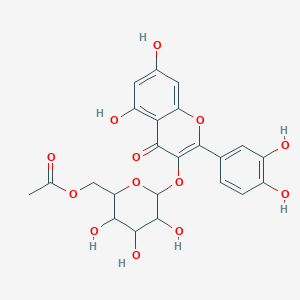

| { "Design of the Synthesis Pathway": "The synthesis pathway for (9R,10S)-9,10,16-trihydroxyhexadecanoic acid involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Palmitic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen peroxide", "Sulfuric acid", "Methanol", "Water" ], "Reaction": [ "Palmitic acid is first converted to the corresponding alcohol using sodium borohydride as the reducing agent", "The alcohol is then oxidized using hydrogen peroxide in the presence of sulfuric acid to form the corresponding aldehyde", "The aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene", "The alkene is then subjected to a hydroboration-oxidation reaction to form the corresponding alcohol", "The alcohol is then oxidized using hydrogen peroxide in the presence of sulfuric acid to form the corresponding carboxylic acid", "The carboxylic acid is then subjected to a selective reduction using sodium borohydride to form the desired (9R,10S)-9,10,16-trihydroxyhexadecanoic acid" ] } | |

CAS RN |

533-87-9 |

Molecular Formula |

C16H32O5 |

Molecular Weight |

304.42 g/mol |

IUPAC Name |

(9S,10R)-9,10,16-trihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15+/m0/s1 |

InChI Key |

MEHUJCGAYMDLEL-LSDHHAIUSA-N |

Isomeric SMILES |

C(CCC[C@@H]([C@@H](CCCCCCO)O)O)CCCC(=O)O |

SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

Canonical SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

Other CAS RN |

533-87-9 |

physical_description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] |

synonyms |

9,10,16-trihydroxypalmitic acid aleuritic acid aleuritolic acid aleuritolic acid, (R*,R*)-isomer aleuritolic acid, (R*,S*)-(+-)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of aleuritic acid?

A1: Aleuritic acid has the molecular formula C16H32O5 and a molecular weight of 304.43 g/mol.

Q2: What spectroscopic techniques are used to characterize aleuritic acid?

A2: Researchers commonly utilize techniques like Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy to characterize aleuritic acid. [, , , , ]

Q3: What is the significance of the threo configuration in aleuritic acid?

A3: Studies have confirmed that natural aleuritic acid exists in the threo configuration, which distinguishes it from its erythro isomer. This stereochemical distinction is crucial for its biological activity and applications. []

Q4: How does the presence of hydroxyl groups influence aleuritic acid's properties?

A4: The three hydroxyl groups in aleuritic acid contribute significantly to its polarity. These groups influence its solubility in polar solvents and its ability to form hydrogen bonds, which are crucial for its self-assembly properties. [, ]

Q5: What is the primary natural source of aleuritic acid?

A5: Aleuritic acid is primarily obtained from shellac, a natural resin secreted by the lac insect Kerria lacca. It constitutes a significant portion of the resin's composition, making shellac a valuable source for its extraction. [, , , ]

Q6: What are the common methods for extracting aleuritic acid from shellac?

A6: The most common method involves alkaline hydrolysis of shellac, often using sodium hydroxide (NaOH). Researchers have explored various modifications to this process, including microwave-assisted saponification and reactive adsorption on functionalized polymers, to improve yield and purity. [, , , ]

Q7: How does the purity of aleuritic acid affect its industrial applications?

A7: High purity aleuritic acid (>98%) is desirable for applications in the perfume industry, particularly for synthesizing civetone and dihydrocivetone. Impurities can negatively impact the quality and fragrance of the final products. [, , ]

Q8: What are the main industrial applications of aleuritic acid?

A8: Aleuritic acid is a valuable precursor in the fragrance industry for synthesizing macrocyclic musk compounds like civetone and dihydrocivetone. Its unique structure also makes it suitable for developing biodegradable polymers, coatings, and drug delivery systems. [, , , , ]

Q9: How is aleuritic acid utilized in the synthesis of insect pheromones?

A9: Aleuritic acid serves as a starting material for synthesizing various insect pheromones, including (Z)-7-tetradecen-1-yl acetate and (Z)-9-tetradecen-1-ol, which are important for pest management programs. [, ]

Q10: What is the role of aleuritic acid in the development of biodegradable materials?

A10: Aleuritic acid can be polymerized to create polyaleuritic acid, a biodegradable polyester. This polymer shows potential for use in sustainable packaging materials, coatings, and biomedical applications due to its biocompatibility and biodegradability. [, , ]

Q11: How has computational chemistry contributed to understanding aleuritic acid?

A11: Molecular dynamics (MD) simulations have provided valuable insights into the self-assembly behavior of aleuritic acid, particularly its tendency to form monolayers and multilayers depending on the surrounding environment. []

Q12: Has aleuritic acid shown potential in pharmaceutical research?

A12: Recent research has identified aleuritic acid as a potential inhibitor of the interaction between Mycobacterium tuberculosis Nei2 and the β-clamp. This inhibition suggests possible applications for developing new tuberculosis treatments. []

Q13: What are the environmental concerns related to the disposal of aleuritic acid industrial waste?

A13: Improper disposal of alkaline effluent generated during aleuritic acid production can contaminate water bodies and clog sewage systems. Therefore, developing sustainable waste management and recycling strategies is crucial. [, ]

Q14: How does the use of aleuritic acid contribute to sustainability?

A14: Aleuritic acid, being derived from a renewable resource (shellac), presents a sustainable alternative to petroleum-based products in various applications, promoting eco-friendly practices in different industries. [, , ]

Q15: What are the potential future research directions for aleuritic acid?

A15: Further research can focus on optimizing extraction methods, exploring new applications in drug delivery and biomaterials, understanding its biodegradation pathways, and assessing its long-term environmental impact. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.